molecular formula C17H23N3O2S2 B2693909 5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide CAS No. 1049388-09-1

5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide

Cat. No.: B2693909
CAS No.: 1049388-09-1
M. Wt: 365.51
InChI Key: GCCNFXMZJRFSNH-UHFFFAOYSA-N
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Description

5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring, followed by the introduction of the sulfonamide group and the phenylpiperazine moiety. Common synthetic routes include:

    Thiophene Ring Formation: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Sulfonamide Introduction: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Phenylpiperazine Attachment: The final step involves the nucleophilic substitution of the sulfonamide derivative with 1-(2-chloroethyl)-4-phenylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, sulfonamide group, and phenylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S2/c1-15-7-8-17(23-15)24(21,22)18-9-10-19-11-13-20(14-12-19)16-5-3-2-4-6-16/h2-8,18H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCNFXMZJRFSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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